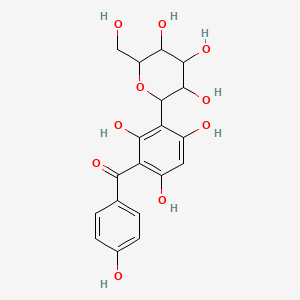

Iriflophenone 3-C-beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYKNVLTMWYEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Potential of Iriflophenone 3-C-beta-D-glucopyranoside: A Technical Guide for Researchers

Executive Summary

Iriflophenone 3-C-beta-D-glucopyranoside, a naturally occurring benzophenone, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Predominantly isolated from a variety of botanicals, including species of Aquilaria, Mangifera indica, and Dryopteris ramosa, this glucoside has demonstrated a compelling spectrum of bioactivities. This technical guide provides an in-depth analysis of its known pharmacological attributes, focusing on its antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and offer insights into the compound's therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction: Unveiling a Promising Natural Compound

Iriflophenone 3-C-beta-D-glucopyranoside (IPG) is a C-glycosylated benzophenone, a class of compounds known for their diverse biological effects. Its unique chemical structure, featuring a glucopyranosyl moiety linked to the iriflophenone core, likely contributes to its distinct pharmacological profile. The presence of multiple hydroxyl groups suggests inherent antioxidant capabilities, which form the basis for many of its observed biological actions.

Natural Sources: This compound is not a laboratory artifact but a product of secondary metabolism in several plant species. It has been identified in:

-

Aquilaria species (Agarwood)

-

Mangifera indica (Mango) leaves

-

Cyclopia genistoides (Honeybush)

-

Dryopteris ramosa

The extraction and isolation from these natural sources provide a viable avenue for obtaining the compound for research and development purposes.

Core Pharmacological Activities: A Multifaceted Profile

IPG has been the subject of several studies that have illuminated its potential therapeutic applications. The following sections detail its primary pharmacological effects and the scientific evidence supporting them.

Antioxidant Potential

The antioxidant activity of a compound is its ability to neutralize harmful reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. IPG has been shown to be an effective scavenger of specific types of free radicals.

Mechanistic Insight: While it does not exhibit scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, it actively scavenges 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and peroxyl radicals[1][2]. This selectivity suggests that its antioxidant mechanism is not universal but targeted towards specific radical species.

Quantitative Analysis: The antioxidant capacity of IPG has been quantified using Trolox Equivalent Antioxidant Capacity (TEAC) assays.

| Assay | TEAC Value | Reference |

| ABTS | 1.04 | [1] |

| ORAC | 3.61 | [1] |

Experimental Workflow: Antioxidant Capacity Assessment

This workflow outlines the key steps in determining the antioxidant potential of Iriflophenone 3-C-beta-D-glucopyranoside.

Caption: Workflow for evaluating the antioxidant activity of IPG.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. IPG has demonstrated the ability to modulate key inflammatory mediators, suggesting its potential as an anti-inflammatory agent.

Mechanistic Insight: Extracts containing Iriflophenone 3-C-beta-D-glucopyranoside have been shown to inhibit the production of pro-inflammatory cytokines Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8)[1][2]. Furthermore, these extracts can suppress the production of nitric oxide (NO), a key inflammatory molecule[1][2]. The precise signaling pathways, such as NF-κB or MAPK, through which IPG exerts these effects are yet to be fully elucidated and represent a promising area for future research.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol details the steps to assess the inhibitory effect of IPG on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of IPG for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antidiabetic Potential

IPG has shown promise in the management of hyperglycemia through multiple mechanisms.

Mechanistic Insight:

-

α-Glucosidase Inhibition: IPG is a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides[1][2]. By inhibiting this enzyme, IPG can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. Studies have shown that its inhibitory activity is stronger than that of acarbose, a clinically used α-glucosidase inhibitor[2].

-

Enhanced Glucose Uptake: IPG has been demonstrated to enhance glucose uptake into adipocytes[3]. This suggests that it may improve insulin sensitivity and glucose utilization in peripheral tissues. The exact molecular mechanism, including its potential interaction with the insulin signaling pathway (e.g., PI3K/Akt), warrants further investigation.

Quantitative Data:

| Activity | Result | Reference |

| Lowering of Fasting Blood Glucose | 46.4% reduction in an in vivo model | [3] |

| Enhancement of Glucose Uptake | 153% increase in rat adipocytes | [3] |

Signaling Pathway: Potential Mechanism of Enhanced Glucose Uptake

The following diagram illustrates a hypothetical signaling pathway through which Iriflophenone 3-C-beta-D-glucopyranoside may enhance glucose uptake. Further research is needed to validate this proposed mechanism.

Caption: Hypothetical pathway for IPG-mediated glucose uptake.

Antimicrobial Activity

IPG has demonstrated significant antibacterial activity against several pathogenic bacteria, highlighting its potential as a natural antibiotic.

Mechanistic Insight: The precise mechanism of its antibacterial action is not yet fully understood but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Analysis: The minimum inhibitory concentration (MIC) of IPG has been determined for several bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Klebsiella pneumoniae | 31.1 ± 7.2 | [4] |

| Staphylococcus aureus | 62.5 ± 7.2 | [4] |

| Escherichia coli | 62.5 ± 7.2 | [4] |

Anticancer Potential: An Area for Future Exploration

While the plant family Dryopteridaceae, from which Iriflophenone 3-C-beta-D-glucopyranoside has been isolated, has been reported to possess anticancer potential, specific studies on the anticancer activity of IPG are currently lacking in the scientific literature[5]. Given that many phenolic compounds exhibit anticancer properties through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, investigating the potential of IPG in this area is a logical and promising direction for future research.

Suggested Experimental Approach for Anticancer Evaluation:

-

In Vitro Cytotoxicity Screening: Assess the cytotoxic effects of IPG against a panel of human cancer cell lines (e.g., breast, colon, lung, prostate) using assays such as the MTT or SRB assay.

-

Mechanistic Studies: If cytotoxicity is observed, investigate the underlying mechanisms, including:

-

Apoptosis Induction: Annexin V/PI staining, caspase activity assays, and Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).

-

Cell Cycle Analysis: Flow cytometry to determine the effects on cell cycle distribution.

-

Signaling Pathway Analysis: Investigate the impact on key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB).

-

-

In Vivo Studies: If promising in vitro results are obtained, evaluate the antitumor efficacy of IPG in preclinical animal models of cancer.

Safety and Toxicological Profile

Preliminary safety and toxicity data for Iriflophenone 3-C-beta-D-glucopyranoside are available.

-

Acute Oral Toxicity: In an in vivo study, a methanol extract of Mangifera indica leaves, containing IPG, was found to be safe at a dose of 5000 mg/kg body weight in rats[2].

-

Cytotoxicity: A brine shrimp lethality test (BSLT) was used to assess the cytotoxicity of isolated IPG. The LD50 was determined to be 10.037 ± 2.8 µg/mL, which is considered to be of low cytotoxicity in this assay[4].

A comprehensive toxicological evaluation, including studies on sub-chronic toxicity, genotoxicity, and reproductive toxicity, would be necessary for further drug development. Additionally, detailed pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME) are needed to understand its bioavailability and fate in the body.

Conclusion and Future Directions

Iriflophenone 3-C-beta-D-glucopyranoside is a natural compound with a diverse and promising pharmacological profile. Its demonstrated antioxidant, anti-inflammatory, antidiabetic, and antimicrobial activities, coupled with a favorable preliminary safety profile, make it a strong candidate for further investigation and development as a potential therapeutic agent.

Key areas for future research include:

-

Elucidation of Molecular Mechanisms: In-depth studies are required to unravel the specific signaling pathways and molecular targets through which IPG exerts its biological effects.

-

Anticancer Evaluation: A thorough investigation of its potential anticancer activity is warranted.

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADME and toxicology studies are essential to assess its drug-likeness and safety for potential clinical applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could lead to the discovery of even more potent and selective compounds.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the pharmacological potential of Iriflophenone 3-C-beta-D-glucopyranoside. The insights and protocols presented herein are intended to facilitate and inspire further research into this exciting natural product.

References

- Bhattacharyya, D., et al. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research.

- Ishaque, M., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128.

-

PubChem. (n.d.). Iriflophenone-3-C-beta-flucoside. Retrieved from [Link]

-

Ishaque, M., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. PubMed. Retrieved from [Link]

- Pranakhon, R., et al. (2015). Effects of Iriflophenone 3-C-β-glucoside on Fasting Blood Glucose Level and Glucose Uptake. Pharmacognosy Magazine, 11(41), 85-90.

-

Pranakhon, R., et al. (2015). Effects of Iriflophenone 3-C-β-glucoside on Fasting Blood Glucose Level and Glucose Uptake. PubMed. Retrieved from [Link]

- Putalun, W., et al. (2013). Determination of iriflophenone 3-C-β-d-glucoside from Aquilaria spp. by an indirect competitive enzyme-linked immunosorbent assay using a specific polyclonal antibody. Journal of Food Science, 78(9), C1363-C1367.

-

Pranakhon, R., et al. (2015). Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake. Pharmacognosy Magazine. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of iriflophenone 3-C-β-glucoside on fasting blood glucose level and glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Phytochemical Analysis of Iriflophenone 3-C-β-D-glucopyranoside and Mangiferin: A Technical Guide

Foreword for the Modern Researcher

In the ever-evolving landscape of natural product chemistry and drug discovery, the pursuit of novel bioactive compounds is relentless. Among the myriad of phytochemicals, C-glycosides have emerged as a particularly intriguing class, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth comparative analysis of two prominent C-glycosides: Iriflophenone 3-C-β-D-glucopyranoside, a benzophenone derivative, and Mangiferin, a well-studied xanthone.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive examination of their structural, physicochemical, and biosynthetic distinctions. By delving into the nuances of their analytical methodologies and biological potential, we aim to equip you with the foundational knowledge and practical insights necessary to accelerate your research and development endeavors in this exciting field.

Structural Elucidation: Benzophenone versus Xanthone Core

At the heart of their distinct properties lies the fundamental difference in their aglycone scaffolds. Iriflophenone 3-C-β-D-glucopyranoside is built upon a benzophenone skeleton, while mangiferin possesses a xanthone core. This structural divergence dictates their conformational flexibility, electronic distribution, and ultimately, their interaction with biological targets.

Iriflophenone 3-C-β-D-glucopyranoside is characterized by two phenyl rings linked by a carbonyl group, with a C-glycosidic linkage of a β-D-glucopyranosyl unit to one of the phenyl rings.

Mangiferin , conversely, features a dibenzo-γ-pyrone (xanthone) heterocyclic system, with the β-D-glucopyranosyl moiety attached via a C-C bond.[1]

Below is a visual representation of their chemical structures.

Caption: Chemical structures of Iriflophenone 3-C-β-D-glucopyranoside and Mangiferin.

Comparative Physicochemical and Spectroscopic Properties

The structural differences between these two C-glycosides manifest in their physicochemical and spectroscopic characteristics. A thorough understanding of these properties is paramount for their successful extraction, isolation, and characterization.

| Property | Iriflophenone 3-C-β-D-glucopyranoside | Mangiferin | Reference(s) |

| Molecular Formula | C₁₉H₂₀O₁₀ | C₁₉H₁₈O₁₁ | [2] |

| Molecular Weight | 408.36 g/mol | 422.34 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Yellow crystalline powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Slightly soluble in water, soluble in alkaline water, slightly soluble in methanol and ethanol | [3] |

| UV-Vis λmax (in Methanol) | 210 nm, 298 nm | 257 nm, 319 nm, 365 nm | [4][5] |

Spectroscopic Fingerprints

Spectroscopic analysis provides a unique "fingerprint" for each molecule, enabling its identification and structural elucidation.

| Spectroscopic Data | Iriflophenone 3-C-β-D-glucopyranoside | Mangiferin | Reference(s) |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically between 6.0-7.6 ppm; anomeric proton around 4.8 ppm. | Aromatic protons typically between 6.3-7.4 ppm; anomeric proton around 4.6 ppm. | [4][6] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Carbonyl carbon around 198 ppm; aromatic carbons between 94-163 ppm; sugar carbons between 62-82 ppm. | Carbonyl carbon around 182 ppm; aromatic carbons between 93-164 ppm; sugar carbons between 61-81 ppm. | [6][7] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 409 | [M-H]⁻ at m/z 421 | [4][8] |

Expert Insight: The upfield shift of the anomeric proton in mangiferin compared to Iriflophenone 3-C-β-D-glucopyranoside in ¹H NMR is a subtle yet significant indicator of the differing electronic environments surrounding the C-glycosidic bond, influenced by the xanthone versus the benzophenone core.

Biosynthetic Pathways: A Tale of Two Scaffolds

The biosynthesis of C-glycosides is a complex enzymatic process. While both compounds share the initial steps of the shikimate and acetate-malonate pathways for the formation of their aromatic rings, the cyclization and subsequent glycosylation steps diverge to create the distinct benzophenone and xanthone cores.

The biosynthesis of mangiferin is relatively well-understood and involves the cyclization of a benzophenone precursor to form the xanthone scaffold, followed by C-glycosylation. The biosynthesis of iriflophenone C-glucosides is less extensively studied but is believed to proceed through the direct C-glycosylation of a polyhydroxybenzophenone intermediate.

Caption: A simplified comparative diagram of the proposed biosynthetic pathways for Mangiferin and Iriflophenone 3-C-β-D-glucopyranoside.

Experimental Protocols: From Extraction to Quantification

The successful study of these compounds hinges on robust and reproducible experimental methodologies. The choice of extraction solvent and chromatographic conditions is critical and should be tailored to the specific physicochemical properties of each molecule.

Extraction and Isolation

Protocol 1: Extraction and Isolation of Mangiferin from Mangifera indica Leaves

-

Material Preparation: Air-dry mature mango leaves in the shade and grind them into a coarse powder.

-

Soxhlet Extraction: Defat the powdered leaves with petroleum ether. Subsequently, extract the defatted material with 95% ethanol for 24-48 hours.

-

Concentration: Concentrate the ethanolic extract under reduced pressure to obtain a viscous residue.

-

Liquid-Liquid Partitioning: Dissolve the residue in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove impurities. Mangiferin will be enriched in the more polar fractions.

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform-methanol or methanol-water to isolate pure mangiferin.[9]

-

Recrystallization: Recrystallize the isolated mangiferin from methanol or ethanol to obtain high-purity crystals.

Protocol 2: Isolation of Iriflophenone 3-C-β-D-glucopyranoside from Dryopteris ramosa

-

Material Preparation: Shade-dry the whole plant of Dryopteris ramosa and pulverize it.

-

Maceration: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours.

-

Fractionation: Concentrate the methanol extract and suspend it in water. Partition the aqueous suspension with ethyl acetate. The aqueous fraction will contain the target compound.[10]

-

Chromatographic Purification: Subject the aqueous fraction to column chromatography on Sephadex LH-20, followed by preparative HPLC on a C18 column using a methanol-water gradient to yield pure Iriflophenone 3-C-β-D-glucopyranoside.[10]

Causality in Protocol Choice: The use of a defatting step with a non-polar solvent like petroleum ether in the mangiferin protocol is crucial to remove lipids and chlorophyll, which can interfere with subsequent chromatographic separation. For Iriflophenone 3-C-β-D-glucopyranoside from a fern, a simpler maceration with aqueous methanol is often sufficient due to a different matrix of co-extractives.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate quantification of these compounds in plant extracts and biological matrices.

Protocol 3: Validated RP-HPLC Method for Mangiferin Quantification (ICH Q2(R1) Guidelines)

-

Instrumentation: HPLC system with a UV-Vis or PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate buffer (pH 3.0) and acetonitrile (80:20, v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 257 nm.[5]

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of mangiferin standard in methanol and dilute to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Extract the plant material as described in Protocol 1. Dilute the final extract with the mobile phase to a concentration within the calibration range.

-

Validation Parameters: Validate the method for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[4][9]

Self-Validating System: The inclusion of a system suitability test (e.g., checking for theoretical plates, tailing factor, and retention time reproducibility) before each analytical run ensures the ongoing performance and reliability of the HPLC system.

Caption: A generalized workflow for the HPLC quantification of C-glycosides.

Comparative Biological Activities and Therapeutic Potential

Both Iriflophenone 3-C-β-D-glucopyranoside and mangiferin exhibit a range of promising biological activities. However, the depth of research into their therapeutic potential varies significantly.

| Biological Activity | Iriflophenone 3-C-β-D-glucopyranoside | Mangiferin | Reference(s) |

| Antioxidant | Scavenges ABTS and peroxyl radicals, but not DPPH radicals. | Potent scavenger of various free radicals. | [6][11] |

| Anti-inflammatory | Demonstrated inhibition of IL-1α and IL-8. | Well-documented anti-inflammatory effects through multiple pathways. | [11][12] |

| Antidiabetic | Shows α-glucosidase inhibitory activity. | Extensive research on its antidiabetic properties, including improving insulin sensitivity. | [11][12] |

| Antimicrobial | Active against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. | Exhibits broad-spectrum antibacterial and antiviral activities. | [6][10] |

| Anticancer | Limited data available. | Widely studied for its anticancer effects against various cancer cell lines. | [5] |

Authoritative Grounding: The therapeutic potential of mangiferin has been extensively reviewed, highlighting its multi-target effects on chronic diseases.[1][5][6][13] While Iriflophenone 3-C-β-D-glucopyranoside shows promise in several areas, particularly as an antimicrobial and antidiabetic agent, its therapeutic potential is less explored and warrants further investigation.[10][11]

Future Perspectives and Conclusion

This technical guide has provided a comparative phytochemical overview of Iriflophenone 3-C-β-D-glucopyranoside and mangiferin. While both are C-glycosides with significant bioactive potential, they represent distinct chemical classes with unique properties. Mangiferin stands as a well-established natural product with a wealth of research supporting its therapeutic applications. In contrast, Iriflophenone 3-C-β-D-glucopyranoside is a less-chartered territory, offering exciting opportunities for novel drug discovery, particularly in the realms of antimicrobial and antidiabetic therapies.

For researchers and drug development professionals, the methodologies and comparative data presented herein serve as a robust foundation for future studies. The continued exploration of these and other C-glycosides will undoubtedly contribute to the advancement of natural product-based medicine.

References

-

Du, S., Liu, H., et al. (2018). Mangiferin: An effective therapeutic agent against several disorders (Review). Molecular Medicine Reports. Available at: [Link]

-

Imran, M., et al. (2022). Therapeutic potential of mangiferin in cancer: Unveiling regulatory pathways, mechanisms of action, and bioavailability enhancements – An updated review. Phytotherapy Research. Available at: [Link]

-

PubChem. (n.d.). Mangiferin. National Center for Biotechnology Information. Available at: [Link]

-

Du, S., et al. (2018). Mangiferin: An effective therapeutic agent against several disorders (Review). Molecular Medicine Reports, 18(5), 4775-4786. Available at: [Link]

-

Salehi, B., et al. (2024). Pharmacological properties of mangiferin: bioavailability, mechanisms of action and clinical perspectives. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(2), 763-781. Available at: [Link]

-

Gowda, N., et al. (2015). ICH Guidance in Practice: Validated Reversed-Phase HPLC Method for the Determination of Active Mangiferin from Extracts of Mangifera indica Linn. Journal of Chromatographic Science, 53(8), 1319-1326. Available at: [Link]

-

Ishaque, M., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. Available at: [Link]

-

Luo, Y., et al. (2023). Comprehensive Profiling of Mangiferin Metabolites In Vivo and In Vitro Based on the “Drug Metabolite Clusters” Analytical Strategy. Journal of Agricultural and Food Chemistry, 71(11), 4647-4660. Available at: [Link]

-

Yanaso, S., et al. (2022). Development, Validation, and Greenness Assessment of HPLC and ATR-FTIR for Mangiferin Quantitative Analysis in Raw Material. Chiang Mai University Journal of Natural Sciences, 21(4), e2022055. Available at: [Link]

-

Shireesha, J. R., et al. (2022). Mangiferin Analysis: Comprehensive RP-HPLC Method Development and Validation in Both Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 15(1), 23-28. Available at: [Link]

-

Ishaque, M., Bibi, Y., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics (Basel, Switzerland), 10(9), 1128. Available at: [Link]

-

Bhattacharyya, D., & De, B. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 4563-4567. Available at: [Link]

-

Ishaque, M., Bibi, Y., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. Available at: [Link]

-

Beelders, T., et al. (2014). Benzophenone C- and O-Glucosides from Cyclopia genistoides (Honeybush) Inhibit Mammalian α-Glucosidase. Journal of Natural Products, 77(7), 1639-1645. Available at: [Link]

-

Bayoumi, S., et al. (2021). Benzophenone C-glucosides and gallotannins from mango tree stem bark with broad-spectrum anti-viral activity. Phytochemistry, 188, 112798. Available at: [Link]

-

Nkuete, A. H. L., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 328, 118045. Available at: [Link]

-

Sachin, B. S., et al. (2019). Extraction, Identification, and Gel Formulation of Mangiferin from Mango (Mangifera indica L.) Leaves Extract. In Proceedings of the 2nd International Conference on Biosciences and Medical Engineering (ICBME 2019). Available at: [Link]

-

PubChem. (n.d.). Iriflophenone-3-C-beta-flucoside. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Unlocking Mangiferin: A Therapeutic Candidate Revolutionizing Liver Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iriflophenone-3-C-beta-flucoside | C19H20O10 | CID 184358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Therapeutic potential of mangiferin in cancer: Unveiling regulatory pathways, mechanisms of action, and bioavailability enhancements – An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological properties of mangiferin: bioavailability, mechanisms of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low solubility of Iriflophenone 3-C-beta-D-glucopyranoside in water

Technical Support Center: Iriflophenone 3-C-beta-D-glucopyranoside

Introduction

Iriflophenone 3-C-beta-D-glucopyranoside is a benzophenone C-glycoside that has garnered interest for its potential biological activities, including antioxidant and α-glucosidase inhibitory effects.[1][2] A significant challenge researchers face is its inherently low aqueous solubility, a common characteristic among flavonoid and polyphenol glycosides.[3] This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve Iriflophenone 3-C-beta-D-glucopyranoside directly in water or buffer for my in vitro assay, but it won't dissolve. What am I doing wrong?

This is the most common issue encountered. Due to its chemical structure—a largely hydrophobic benzophenone core with a hydrophilic glucoside moiety—Iriflophenone 3-C-beta-D-glucopyranoside has very poor solubility in neutral aqueous solutions.[3][4] Direct dissolution in water or phosphate-buffered saline (PBS) at neutral pH is often unsuccessful, especially at concentrations required for biological assays.

Core Insight: The C-glycosidic bond, where the sugar is attached directly to the benzophenone core via a carbon-carbon bond, makes the molecule more stable but does not confer the same degree of water solubility as a more common O-glycosidic bond.[5][6] Therefore, a multi-step dissolution strategy is required.

Q2: What is the recommended first step for dissolving this compound? Should I use an organic solvent?

Yes, the standard and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for this purpose.[7][8][9]

Why DMSO?

-

High Solubilizing Power: DMSO is a potent, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[10]

-

Miscibility with Water: It is fully miscible with water and cell culture media, which allows for the dilution of the stock solution into your aqueous experimental system.[11]

-

Established Use in Biology: It is a standard solvent for drug screening and in vitro assays.

Data from suppliers indicates a solubility of approximately 11 mg/mL in DMSO. [8][9]

-

Calculation:

-

The molecular weight of Iriflophenone 3-C-beta-D-glucopyranoside is 408.36 g/mol .[8]

-

To make a 10 mM (0.010 mol/L) solution, you need: 0.010 mol/L * 408.36 g/mol = 4.0836 g/L = 4.0836 mg/mL

-

Therefore, to prepare 1 mL of a 10 mM stock, weigh out 4.08 mg of the compound. For 5 mL, weigh out 20.42 mg.

-

Pro-Tip: It is more accurate to weigh a larger mass (e.g., 10-20 mg) and dissolve it in the corresponding volume of DMSO than to attempt weighing very small quantities.[12]

-

-

-

Dissolution:

-

Weigh the desired amount of the powdered compound into a sterile glass vial.

-

Add the calculated volume of high-purity, sterile DMSO (e.g., cell culture grade).

-

Vortex thoroughly. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process.[7][9]

-

-

Storage:

Q3: I have my DMSO stock, but when I dilute it into my aqueous buffer/media, the compound precipitates. How can I prevent this?

This is a critical step. The final concentration of DMSO in your working solution must be kept low, as high concentrations can be toxic to cells and can cause the compound to precipitate out of the less-solubilizing aqueous environment.

Causality: When the DMSO stock is added to the aqueous phase, the solvent environment changes dramatically. The compound, which was stable in 100% DMSO, is now exposed to water, where its solubility is poor, leading to precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Key Recommendations:

-

For in vitro cell culture: The final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity.[13] A vehicle control (media with the same final DMSO concentration) must always be included in your experiments.

-

For animal studies: The final DMSO concentration should ideally be 2% or lower.[13] For parenteral use, it's often recommended to dilute DMSO to a maximum of 10% (v/v) in a sterile isotonic solution.[14]

Q4: Even with low DMSO concentrations, I need a higher final concentration of my compound than what is soluble. Are there more advanced formulation strategies?

Yes. When simple dilution of a DMSO stock is insufficient, you can employ co-solvents or complexation agents. These substances modify the aqueous environment to make it more hospitable for the compound.[15]

Strategy 1: Co-Solvent Systems Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of hydrophobic compounds.[11][16]

Strategy 2: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble "guest" molecules, like Iriflophenone 3-C-beta-D-glucopyranoside, forming an "inclusion complex" that is much more water-soluble.[18][19][20] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a particularly effective and safe derivative used in pharmaceutical formulations.[18]

Comparison of Advanced Formulation Strategies

| Strategy | Key Components | Mechanism of Action | Typical Final Solubility | Reference |

| Co-Solvent System | DMSO, PEG300, Tween-80, Saline | Reduces solvent polarity and can form micelles to keep the compound in solution.[16][21] | ≥ 2.5 mg/mL | [7] |

| Cyclodextrin Complex | DMSO, SBE-β-CD, Saline | Encapsulates the hydrophobic part of the compound within the cyclodextrin's cavity, presenting a soluble exterior.[17][18] | ~2.5 mg/mL (may require sonication) | [7] |

This protocol is adapted from supplier recommendations for achieving higher aqueous concentrations.[7]

-

Prepare a 10% DMSO Stock: First, dissolve the compound in DMSO as previously described.

-

Add Co-solvents Sequentially: To prepare the final formulation, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

-

10% DMSO (containing your compound)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Check: The resulting solution should be clear. This formulation can achieve a concentration of at least 2.5 mg/mL (6.12 mM).[7]

Q5: Can I use pH adjustments to improve the solubility of Iriflophenone 3-C-beta-D-glucopyranoside?

Adjusting pH can be a viable strategy for compounds with ionizable groups. Iriflophenone 3-C-beta-D-glucopyranoside has several phenolic hydroxyl (-OH) groups.[22][23]

The Science: At alkaline pH, these phenolic groups can deprotonate to form phenolate ions (-O⁻), which are significantly more water-soluble than the neutral hydroxyl groups. Studies on structurally similar flavonoids have shown that increasing the pH from acidic/neutral to slightly alkaline (e.g., pH 8) can increase solubility several-fold.[3][24]

Workflow for pH Adjustment:

Caption: Decision workflow for using pH to enhance solubility.

Critical Consideration: While solubility may increase, the chemical stability of flavonoids can be compromised at alkaline pH.[25] Deprotonation can lead to oxidative degradation, often indicated by a color change.[25][26] It is essential to validate that the compound remains intact and active at the pH used for dissolution.

References

- Vertex AI Search. (2026). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Taylor & Francis. (2025).

- MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.

- ResearchGate. (2025). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review | Request PDF.

- IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.

- Journal of Chemical & Engineering Data. (2007). Solubility of Flavonoids in Organic Solvents.

- Bridges Lab Protocols. (2018).

- Pharma Excipients. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions.

- PubMed. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers.

- MedchemExpress.com. (n.d.). Iriflophenone.

- ResearchGate. (n.d.). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy | Request PDF.

- ResearchGate. (n.d.). Chemical structure of compounds 1 (iriflophenone 3,5-C-β-d-diglucoside), 2 (iriflophenone 3-C-β-d-glucoside) and 3 (mangiferin).

- ResearchGate. (n.d.). (a) Structural formula of "iriflophenone-3-C-β-D glucopyranoside"....

- PubChem. (n.d.). Iriflophenone | C13H10O5 | CID 11311158.

- ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids.

- MedchemExpress.com. (n.d.). Iriflophenone 3-C-glucoside (Synonyms: Iriflophenone 3-C-β-D-glucopyranoside).

- MCE. (n.d.). Compound Handling Instructions.

- Quora. (2018). How to make a stock solution of a substance in DMSO.

- ChemicalBook. (2026). Iriflophene | 52591-10-3.

- ApexBio. (n.d.). Iriflophenone 3-C-glucoside.

- PMC. (2024). Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity.

- ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds | Request PDF.

- Washington State University Institutional Animal Care and Use Committee. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose.

- Frontiers. (2021). Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption.

- General Lab Techniques. (2013). Making a stock solution for my drug using DMSO.

- ResearchGate. (2025). (PDF)

- Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds.

- TargetMol. (n.d.). Iriflophenone 3-C-glucoside.

- Wikipedia. (n.d.). Cosolvent.

- WuXi AppTec DMPK. (2024).

- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

- ResearchGate. (2026). Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety | Request PDF.

- ResearchGate. (n.d.).

- PMC - NIH. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids.

- World Pharma Today. (2025).

- ChemFaces. (n.d.). Iriflophenone 3-C-beta-D-glucopyranoside | CAS:104669-02-5 | Manufacturer ChemFaces.

- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).

- Sigma-Aldrich. (n.d.). Iriflophenone 3-C-glucoside.

- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.

- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iriflophenone 3-C-beta-D-glucopyranoside | CAS:104669-02-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Iriflophenone 3-C-glucoside | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cosolvent - Wikipedia [en.wikipedia.org]

- 12. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. iacuc.wsu.edu [iacuc.wsu.edu]

- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. researchgate.net [researchgate.net]

- 23. Iriflophenone | C13H10O5 | CID 11311158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption [frontiersin.org]

Technical Support Center: Optimizing Mobile Phase for Iriflophenone 3-C-β-D-glucopyranoside Separation

Welcome to the technical support center for the chromatographic separation of Iriflophenone 3-C-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to empower you to overcome common challenges in your analytical work. As a C-glycoside, Iriflophenone 3-C-β-D-glucopyranoside presents unique separation challenges due to its polarity and potential for secondary interactions with the stationary phase. This guide will provide a systematic approach to mobile phase optimization to achieve robust and reproducible separations.

Understanding the Analyte: Iriflophenone 3-C-β-D-glucopyranoside

Iriflophenone 3-C-β-D-glucopyranoside is a benzophenone C-glycoside, a class of compounds known for their various biological activities, including antioxidant and anti-inflammatory properties.[1] Its structure consists of a benzophenone core attached to a glucose moiety via a carbon-carbon bond. This C-C linkage, as opposed to the more common O-glycosidic bond, imparts greater stability to the molecule.[2] From a chromatographic perspective, the numerous hydroxyl groups on both the aglycone and the sugar moiety make it a highly polar compound.

Key Chemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₁₉H₂₀O₁₀ | |

| Molecular Weight | 408.36 g/mol | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |

| Stability | Stable in neutral to acidic environments. |

Recommended Baseline HPLC/UHPLC Method

This protocol serves as a robust starting point for the separation of Iriflophenone 3-C-β-D-glucopyranoside. Optimization will likely be necessary based on your specific sample matrix and instrumentation.

Instrumentation:

-

HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

| Parameter | Recommendation | Rationale |

| Column | Reversed-Phase C18, 2.1-4.6 mm I.D., 50-150 mm length, < 3 µm particle size | The C18 stationary phase provides the necessary hydrophobicity to retain the benzophenone core, while the smaller particle size of UHPLC columns enhances efficiency and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier suppresses the ionization of phenolic hydroxyl groups, leading to improved peak shape and reproducibility.[3] Formic acid is a volatile modifier, making it compatible with mass spectrometry (MS) detection. |

| Mobile Phase B | Acetonitrile | Acetonitrile is often preferred over methanol for flavonoid separations as it can offer different selectivity and better peak shapes.[3] |

| Gradient Elution | 10-40% B over 15 minutes | A gradient is necessary to elute the polar Iriflophenone 3-C-β-D-glucopyranoside with good peak shape while also eluting any less polar impurities that may be present in the sample. |

| Flow Rate | 0.3-0.6 mL/min for UHPLC (2.1 mm I.D.); 0.8-1.2 mL/min for HPLC (4.6 mm I.D.) | Adjust based on column dimensions and particle size to maintain optimal linear velocity. |

| Column Temperature | 30-40 °C | Elevated temperatures can reduce mobile phase viscosity, leading to lower backpressure and improved peak efficiency. However, temperature can also affect selectivity, so it should be optimized. |

| Detection Wavelength | 298 nm | Based on reported UV maxima for Iriflophenone 3-C-β-D-glucopyranoside.[2][4] |

| Injection Volume | 1-5 µL | Keep the injection volume small to prevent column overload and peak distortion. |

| Sample Diluent | Initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) | Dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak fronting and distortion. |

Troubleshooting Guide

This section addresses common issues encountered during the separation of Iriflophenone 3-C-β-D-glucopyranoside in a question-and-answer format.

Poor Peak Shape: Tailing or Fronting

Question: My peak for Iriflophenone 3-C-β-D-glucopyranoside is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for polar, phenolic compounds like Iriflophenone 3-C-β-D-glucopyranoside is a common issue in reversed-phase chromatography. The primary causes are secondary interactions with the stationary phase and issues with the mobile phase pH.

-

Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of your analyte, leading to peak tailing.

-

Solution: Ensure your mobile phase is adequately acidified. A concentration of 0.1% formic acid is typically sufficient to suppress the ionization of silanol groups, minimizing these secondary interactions.[3] If tailing persists, you might consider a column with a more inert stationary phase or a different bonding chemistry.

-

-

Cause 2: Inappropriate Mobile Phase pH: The phenolic hydroxyl groups on Iriflophenone 3-C-β-D-glucopyranoside have pKa values that can lead to partial ionization if the mobile phase pH is not sufficiently low. A mixture of ionized and non-ionized forms will result in broad, tailing peaks.

-

Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

-

Solution: Reduce the injection volume or dilute your sample.

-

Question: My peak is fronting. What could be the issue?

Answer: Peak fronting is less common than tailing for this analyte but can occur.

-

Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the analyte will travel through the top of the column too quickly, leading to a fronting peak.

-

Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

-

-

Cause 2: Column Collapse: While less likely under typical reversed-phase conditions, operating a column outside its recommended pH and temperature range can lead to physical degradation of the packed bed, causing peak fronting.

-

Solution: Always operate your column within the manufacturer's specified limits.

-

Poor Resolution and Co-elution

Question: I am trying to separate Iriflophenone 3-C-β-D-glucopyranoside from a closely related isomer, but they are co-eluting. How can I improve the resolution?

Answer: Separating isomers, especially diastereomers of C-glycosides, can be challenging as they often have very similar hydrophobicities. Optimizing the mobile phase composition and gradient is key.

-

Strategy 1: Adjust the Gradient Slope: A steep gradient may not provide enough time for the stationary phase to differentiate between closely eluting compounds.

-

Solution: Decrease the rate of change of the organic solvent concentration (i.e., create a shallower gradient). This increases the interaction time of the analytes with the stationary phase and can significantly improve the separation of closely eluting compounds.[3]

-

-

Strategy 2: Change the Organic Modifier: Acetonitrile and methanol interact differently with both the analyte and the stationary phase, leading to different selectivities.

-

Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. This change in selectivity can sometimes resolve co-eluting peaks.[3]

-

-

Strategy 3: Optimize the Column Temperature: Temperature affects not only viscosity but also the thermodynamics of the partitioning process between the mobile and stationary phases.

-

Solution: Systematically evaluate the effect of column temperature (e.g., in 5 °C increments from 30 °C to 50 °C). A change in temperature can alter the selectivity and may improve the resolution of your isomers.

-

-

Strategy 4: Modify the Mobile Phase pH: Small changes in pH can alter the ionization state of your analytes and influence their interaction with the stationary phase, thereby affecting selectivity.

-

Solution: Carefully adjust the concentration of the acidic modifier. For example, you could compare 0.05%, 0.1%, and 0.2% formic acid to see if it impacts the separation of the isomers.

-

Workflow for Troubleshooting Poor Resolution

Caption: A systematic workflow for troubleshooting poor resolution.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic modifier necessary in the mobile phase?

A1: An acidic modifier, such as formic acid, serves two primary purposes. First, it suppresses the ionization of the phenolic hydroxyl groups on Iriflophenone 3-C-β-D-glucopyranoside, ensuring the analyte is in a single, neutral form, which results in sharper, more symmetrical peaks.[3] Second, it protonates the residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary ionic interactions that can cause peak tailing.[3]

Q2: Can I use trifluoroacetic acid (TFA) instead of formic acid?

A2: While TFA is a stronger acid and can be very effective at suppressing silanol interactions, it is also a strong ion-pairing agent. This can be beneficial for improving the retention of very polar compounds, but it can also be difficult to remove from the column and can suppress the signal in mass spectrometry detection. For most applications involving Iriflophenone 3-C-β-D-glucopyranoside, 0.1% formic acid is a more suitable and MS-friendly choice.

Q3: My retention times are drifting between injections. What should I check?

A3: Retention time drift can be caused by several factors:

-

Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs. For gradient elution, a 5-10 column volume post-run equilibration is recommended.

-

Inconsistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic component can alter the mobile phase composition and affect retention times.

-

Fluctuations in Column Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis. Even small fluctuations in ambient temperature can affect retention.

-

Pump Performance: Inconsistent flow from the pump can lead to retention time shifts. Ensure the pump is properly maintained and there are no leaks.

Q4: Is it better to use a UHPLC or an HPLC system for this analysis?

A4: Both systems can be used effectively. A UHPLC system, with its ability to handle higher pressures and use columns with smaller particle sizes (< 2 µm), will generally provide higher resolution, sharper peaks, and faster analysis times. However, a well-optimized HPLC method can also provide excellent results. The choice often depends on the available instrumentation and the specific requirements of the analysis (e.g., sample throughput, required resolution).

Q5: How does the C-glycosidic bond affect the separation compared to an O-glycoside?

A5: The C-C glycosidic bond in Iriflophenone 3-C-β-D-glucopyranoside is more chemically stable than an O-glycosidic bond, making it less susceptible to hydrolysis during sample preparation and analysis.[2] Chromatographically, C-glycosides are often more polar and may have different selectivities on reversed-phase columns compared to their O-glycoside counterparts due to the different spatial arrangement and electronic environment of the sugar moiety relative to the aglycone. This can sometimes make the separation of C-glycoside isomers more challenging.

References

- BenchChem. (2025).

-

PubChem. (n.d.). Iriflophenone-3-C-beta-flucoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Sae-lee, P., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Molecules, 25(21), 4898. [Link]

-

LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

-

Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

-

Ishaque, M., et al. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. [Link]

- Ahmad, I., et al. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. International Journal of Pharmaceutical Sciences and Research, 14(9), 4567-4572.

-

Ishaque, M., et al. (2021). Correction: Ishaque et al. Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics 2021, 10, 1128. Antibiotics, 10(11), 1383. [Link]

Sources

- 1. Biogenesis of C-Glycosyl Flavones and Profiling of Flavonoid Glycosides in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]

- 4. mdpi.com [mdpi.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Stability of Iriflophenone 3-C-beta-D-glucopyranoside

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Iriflophenone 3-C-beta-D-glucopyranoside under acidic conditions. As Senior Application Scientists, our goal is to provide you with both the theoretical underpinnings and practical, field-tested guidance to ensure the integrity of your experiments.

Introduction: The Unique Stability of C-Glycosides

Iriflophenone 3-C-beta-D-glucopyranoside is a benzophenone derivative found in various plant species.[1] Structurally, it is a C-glycoside, meaning the glucose moiety is attached to the aglycone via a carbon-carbon bond.[2] This C-C bond confers significantly greater resistance to acid hydrolysis compared to the more common O-glycosidic bonds, which are readily cleaved under acidic conditions.[2][3][4] However, "resistant" does not mean inert. Understanding the nuances of its stability is crucial for accurate experimental design and data interpretation.

A study on the stability of Iriflophenone 3-C-beta-D-glucopyranoside in an extract of Aquilaria crassna leaves indicated that the compound is stable in neutral to acidic environments.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and challenges encountered during the study of Iriflophenone 3-C-beta-D-glucopyranoside's stability.

Q1: I observe some degradation of my Iriflophenone 3-C-beta-D-glucopyranoside sample under acidic conditions. I thought C-glycosides were acid-stable?

A1: This is a common and important observation. While the C-C glycosidic bond is significantly more robust than an O-glycosidic bond, it is not indestructible. Several factors can contribute to the degradation of C-glycosides under acidic conditions:

-

Harsh Conditions: Forced degradation studies, by design, employ conditions more severe than typical storage or physiological environments.[6] Exposure to strong acids (e.g., 0.1 N HCl or higher), elevated temperatures, and prolonged incubation times can lead to degradation. For instance, studies on other flavonoid glycosides have used conditions like 0.1 mol/L HCl at 70°C to induce degradation.[7]

-

Wessely-Moser Rearrangement: Under certain acidic conditions, flavone C-glycosides can undergo an isomerization reaction known as the Wessely-Moser rearrangement.[8] This involves the migration of the glycosyl unit to an alternative carbon on the A-ring, resulting in an isomer with the same mass but different chromatographic and spectroscopic properties.

-

Aglycone Instability: The stability of the entire molecule also depends on the stability of the aglycone (the non-sugar part). The benzophenone core of Iriflophenone may itself be susceptible to degradation under harsh acidic and thermal stress, independent of the glycosidic bond.

Q2: What are the likely degradation products of Iriflophenone 3-C-beta-D-glucopyranoside under forced acidic degradation?

A2: Direct cleavage of the C-C bond to yield the aglycone and glucose is energetically unfavorable and less likely to be the primary degradation pathway under typical laboratory acidic conditions. The more probable transformation is isomerization through the Wessely-Moser rearrangement, leading to the formation of a structural isomer. It is also possible that under very harsh conditions, degradation of the aglycone itself could occur, leading to smaller phenolic fragments.

Q3: How should I design a forced degradation study to assess the acid stability of my compound?

A3: A well-designed forced degradation (or stress testing) study is essential to understand degradation pathways and to develop stability-indicating analytical methods.[6][9] Here is a recommended workflow:

-

Preliminary Study: Expose a solution of Iriflophenone 3-C-beta-D-glucopyranoside to a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve a target degradation of 10-15%.[6]

-

Condition Optimization: If the initial conditions result in too rapid or too slow degradation, adjust the acid concentration, temperature, or incubation time accordingly.

-

Definitive Study: Once appropriate conditions are determined, perform the definitive study with multiple time points to establish the degradation kinetics.

-

Analysis: Analyze the stressed samples using a validated stability-indicating method, typically RP-HPLC with UV detection.

Q4: What analytical techniques are best for monitoring the stability of Iriflophenone 3-C-beta-D-glucopyranoside?

A4: A combination of chromatographic and spectroscopic techniques is ideal:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the workhorse for stability studies. It allows for the separation of the parent compound from its degradation products and their quantification. A C18 column is commonly used for the analysis of flavonoids and related compounds.[10][11][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of degradation products. By determining the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear after stress testing, you can deduce the molecular formulas of the degradants and propose their structures.[13][14]

Q5: My HPLC chromatogram shows a new peak after acid treatment, but the mass spectrum is identical to the parent compound. What does this mean?

A5: This is a strong indication of isomerization. The new peak likely represents an isomer of Iriflophenone 3-C-beta-D-glucopyranoside, which would have the same molecular weight and therefore the same mass spectrum, but a different chemical structure that results in a different retention time on the HPLC column. The Wessely-Moser rearrangement is a plausible explanation for this observation in C-glycosyl flavonoids.[8]

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Iriflophenone 3-C-beta-D-glucopyranoside.

Materials:

-

Iriflophenone 3-C-beta-D-glucopyranoside

-

Methanol or other suitable organic solvent

-

1.0 N Hydrochloric Acid (HCl)

-

1.0 N Sodium Hydroxide (NaOH)

-

Volumetric flasks, pipettes, and vials

-

Water bath or incubator

-

HPLC system with UV detector

-

LC-MS system (for identification)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Iriflophenone 3-C-beta-D-glucopyranoside in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Sample Preparation for Acid Stress:

-

Pipette a known volume of the stock solution into a volumetric flask.

-

Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl.

-

Dilute to the final volume with a 50:50 mixture of water and the organic solvent used for the stock solution. The final concentration of the drug should be suitable for HPLC analysis (e.g., 100 µg/mL).

-

-

Incubation: Incubate the sample solution in a water bath at a controlled temperature (e.g., 60°C).

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

-

Analysis: Analyze the samples by HPLC and LC-MS. A control sample (without acid) should be run in parallel.

Protocol 2: RP-HPLC Analysis

This is a general starting method for the analysis of Iriflophenone 3-C-beta-D-glucopyranoside and its potential degradants. Method optimization will likely be required.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient, for example:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths, including the λmax of Iriflophenone 3-C-beta-D-glucopyranoside (around 298 nm).[15]

-

Column Temperature: 30°C

Data Presentation

The results of a forced degradation study should be presented clearly, often in a tabular format.

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation | Number of Degradants |

| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |

| 4 | 92.5 | 7.5 | 1 | |

| 8 | 85.2 | 14.8 | 1 | |

| 24 | 68.9 | 31.1 | 2 | |

| Control, 60°C | 24 | 99.8 | 0.2 | 0 |

Visualizations

Chemical Structure

Caption: Simplified Wessely-Moser Rearrangement.

References

-

Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Cogent Chemistry, 7(1), 1892740. [Link]

-

El-Sherei, M. M., Ragheb, A. Y., & Kassem, M. E. (n.d.). Glycosides. SlideShare. [Link]

-

Ishaque, M., Bibi, Y., Al Ayoubi, S., & Qayyum, A. (2021). Iriflophenone-3-C-β-d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gastrointestinal Tract Infections. Antibiotics, 10(9), 1128. [Link]

-

National Center for Biotechnology Information. (n.d.). Iriflophenone-3-C-beta-flucoside. In PubChem Compound Database. Retrieved from [Link]

-

Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

-

Jin, Y., Liu, Z., & Qu, H. (2013). Forced degradation of flavonol glycosides extraced from Ginkgo biloba. ResearchGate. [Link]

-

Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

-

Wang, L., et al. (2016). Controlled acid hydrolysis and kinetics of flavone C-glycosides from trollflowers. Industrial Crops and Products, 87, 262-269. [Link]

-

National Center for Biotechnology Information. (n.d.). flavonoid di-C-glucosylation. In PubChem Pathway. Retrieved from [Link]

-

Khamphio, M., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. Molecules, 25(21), 4898. [Link]

-

Timell, T. E. (1964). The Acid Hydrolysis of Glycosides: II. Effect of Substituents at C-5. Canadian Journal of Chemistry, 42(6), 1456–1472. [Link]

-

Rauter, A. P., et al. (2007). C-Glycosylflavonoids: Identification, Bioactivity and Synthesis. Natural Product Communications, 2(11), 1175-1196. [Link]

-

Brazier-Hicks, M., et al. (2009). The C-Glycosylation of Flavonoids in Cereals. Journal of Biological Chemistry, 284(27), 17926–17934. [Link]

-

Jerz, G., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 888801. [Link]

-

Mori, T., et al. (2021). C-Glycoside metabolism in the gut and in nature: Identification, characterization, structural analyses and distribution of C-C bond-cleaving enzymes. Nature Communications, 12(1), 6331. [Link]

-

Kamberi, M., & Tsutsumi, M. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Ishaque, M., et al. (2021). Iriflophenone-3-C–d Glucopyranoside from Dryopteris ramosa (Hope) C. Chr. with Promising Future as Natural Antibiotic for Gast. Semantic Scholar. [Link]

-

Khamphio, M., et al. (2020). Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. PubMed. [Link]

-

Chemistry Stack Exchange. (2020). Are glycosides stable to acidic hydrolysis?[Link]

-

Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. [Link]

-

Timell, T. E. (1964). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. ResearchGate. [Link]

-

Mori, T., et al. (2021). Reactions of C-deglycosylation enzymes a Two-step C-C bond cleavage... ResearchGate. [Link]

-

Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES. Canadian Science Publishing. [Link]

-

Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Science Publishing. [Link]

-

Mondal, S., et al. (2023). THE PHARMACOLOGICAL ACTIONS OF IRIFLOPHENONE-3-C-β-D GLUCOSIDE: AN OVER VIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 10(09), 675-679. [Link]

-

AGC Biologics. (n.d.). Analytical, Formulation & Stability. [Link]

-

Eurofins Scientific. (2024). Chemical and stability studies. [Link]

-

Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. [Link]

-

Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. flavonoid di-C-glucosylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1924513.fs1.hubspotusercontent-na1.net [1924513.fs1.hubspotusercontent-na1.net]

- 14. Chemical and stability studies - Eurofins Scientific [eurofins.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Validation & Comparative

A Comparative Guide to Validating HPLC Methods for Iriflophenone 3-C-glucoside Purity Analysis

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Iriflophenone 3-C-glucoside. Drawing upon established principles of analytical chemistry and regulatory expectations, this document will navigate the reader through method optimization, a comparative analysis of alternative chromatographic approaches, and a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound analytical method for this promising natural compound.

Introduction: The Analytical Imperative for Iriflophenone 3-C-glucoside

Iriflophenone 3-C-glucoside is a benzophenone derivative found in various plant species, including Aquilaria crassna and Dryopteris ramosa.[1] This compound has garnered significant interest for its diverse pharmacological activities, including potential antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. A validated analytical method is not merely a regulatory requirement but a cornerstone of quality control, providing the necessary assurance of a consistent and high-quality product.

The C-glycosidic linkage in Iriflophenone 3-C-glucoside, where the sugar moiety is attached directly to the benzophenone core through a carbon-carbon bond, confers a distinct chemical stability compared to the more common O-glycosides. However, potential impurities can arise from the manufacturing process, degradation, or the presence of structurally related compounds from its natural source. Therefore, a highly specific and robust analytical method is essential to separate and quantify Iriflophenone 3-C-glucoside from these potential impurities.

Developing an Optimized HPLC Method for Purity Analysis

The development of a successful HPLC method hinges on a systematic approach to selecting the appropriate stationary phase, mobile phase, and detection parameters. The goal is to achieve optimal resolution between the main component and all potential impurities.

The Rationale Behind Method Selection

For a moderately polar compound like Iriflophenone 3-C-glucoside, reverse-phase HPLC (RP-HPLC) is the most logical starting point. This technique separates molecules based on their hydrophobicity, with more polar compounds eluting earlier. The use of a C18 stationary phase is a common and effective choice for the analysis of flavonoids and their glycosides.[3][4]

The mobile phase composition is critical for achieving the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity analysis as it can effectively separate compounds with a wider range of polarities. A typical mobile phase for flavonoid analysis consists of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[5] The addition of a small amount of acid, such as formic acid or acetic acid, helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved reproducibility.